(2,2-Difluorocyclohexyl)methyl methanesulfonate
Description
Properties
IUPAC Name |
(2,2-difluorocyclohexyl)methyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O3S/c1-14(11,12)13-6-7-4-2-3-5-8(7,9)10/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGQPMOLCRCDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CCCCC1(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclohexyl)methyl methanesulfonate typically involves the reaction of (2,2-Difluorocyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclohexyl)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, reaction with an alkoxide would yield an ether.
Hydrolysis: The primary products are (2,2-Difluorocyclohexyl)methanol and methanesulfonic acid.
Scientific Research Applications
The biological activity of (2,2-Difluorocyclohexyl)methyl methanesulfonate is primarily attributed to its alkylating properties, which can interfere with DNA replication and repair mechanisms. Similar compounds have demonstrated mutagenic potential, raising concerns about their safety in biological applications. Key findings include:
- Mutagenicity : Studies indicate that this compound may induce DNA damage, similar to methyl methanesulfonate, which has been classified as a carcinogen.
- Cell Line Studies : Interaction studies have shown that this compound can induce mutations in various cell lines, necessitating further investigation into its safety profile.
Applications in Pharmaceutical Development
This compound holds promise as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure may facilitate the development of new drugs with specific biological activities. Potential applications include:
- Drug Design : As a building block for synthesizing novel therapeutics targeting specific diseases.
- Biological Assays : Utilized in assays to evaluate mutagenic effects and the mechanisms of action of other compounds.
Case Study 1: Mutagenicity Assessment
Research conducted on the mutagenic effects of this compound involved exposure of bacterial strains to varying concentrations. Results indicated significant increases in mutation rates compared to controls, aligning with findings from related compounds like methyl methanesulfonate .
Case Study 2: Interaction with Biological Systems
Studies have shown that this compound interacts with DNA repair mechanisms in mammalian cells. This interaction can lead to strand breaks and mutations, highlighting the need for careful handling in laboratory settings.
Comparative Analysis with Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl Methanesulfonate | Simple methyl ester of methanesulfonic acid | Known mutagen; widely used in genetic research |
| Ethyl Methanesulfonate | Ethyl group instead of methyl | Similar reactivity; used in organic synthesis |
| (3,3-Difluorocyclohexyl)methyl Methanesulfonate | Similar difluorinated cyclohexane structure | May exhibit different reactivity patterns |
The table illustrates how this compound compares with other compounds that share structural similarities but may differ significantly in biological activity and applications.
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclohexyl)methyl methanesulfonate involves its reactivity as an electrophile. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. This property is exploited in various chemical transformations, where the compound acts as an intermediate or reagent .
Comparison with Similar Compounds
Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate
Structural Similarities :
- Contains two methanesulfonate groups attached to a cyclohexane ring via methylene bridges.
- The cyclohexane backbone is unfluorinated.
Key Differences :
- Reactivity: The presence of two methanesulfonate groups increases electrophilicity, making it more reactive in nucleophilic substitutions compared to the mono-substituted target compound.
- Solubility : The additional sulfonate group enhances hydrophilicity, whereas the fluorinated target compound may exhibit lower solubility in polar solvents due to fluorine’s electron-withdrawing effects .
| Property | (2,2-Difluorocyclohexyl)methyl Methanesulfonate | Cyclohexane-1,2-diyldimethanediyl Dimethanesulfonate |
|---|---|---|
| Molecular Formula | C₉H₁₅F₂O₃S | C₁₀H₁₈O₆S₂ |
| Fluorine Substitution | 2,2-Difluoro | None |
| Sulfonate Groups | 1 | 2 |
| Applications | Alkylating agent, intermediate synthesis | Potential crosslinking agent, polymer chemistry |
Ethyl 2-(4,4-Difluorocyclohexyl)acetate
Structural Similarities :
- Features a difluorocyclohexyl group (4,4-difluoro substitution).
- Contains an ester functional group.
Key Differences :
- Functional Group Reactivity : The methanesulfonate group in the target compound is a superior leaving group compared to the acetate ester, enabling faster alkylation reactions.
- Electronic Effects: Fluorine substitution at the 4,4-positions (vs.
N-{2-Tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-Benzimidazol-5-Yl}Ethanesulfonamide Salts
Structural Similarities :
- Incorporates a difluorocyclohexylmethyl group.
- Sulfonamide moiety shares sulfur-based functionality.
Key Differences :
- Stability : Sulfonamide salts are typically more stable under physiological conditions compared to methanesulfonate esters, which hydrolyze readily in aqueous environments .
Research Findings and Data Analysis
Reactivity Trends
- Nucleophilic Substitution: Methanesulfonate esters exhibit higher reactivity than acetates or sulfonamides. The target compound’s 2,2-difluoro substitution may slow hydrolysis compared to non-fluorinated analogs due to increased steric hindrance .
- Thermal Stability : Fluorinated cyclohexyl groups enhance thermal stability. For example, ethyl 2-(4,4-difluorocyclohexyl)acetate decomposes at ~200°C, while the target compound likely exceeds this due to stronger C–F bonds .
Biological Activity
(2,2-Difluorocyclohexyl)methyl methanesulfonate is a synthetic compound with significant biological activity primarily attributed to its alkylating properties. Alkylating agents are known for their ability to modify DNA, leading to mutations and potential carcinogenic effects. This article explores the biological activity of this compound, including its mechanisms of action, mutagenic potential, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a difluorinated cyclohexane ring attached to a methyl methanesulfonate group. Its synthesis can be achieved through various methods, optimizing yield and purity. The specific substitution pattern on the cyclohexane ring is believed to influence its biological activity differently compared to structurally similar compounds.
This compound acts as a direct-acting alkylating agent. It can form covalent bonds with nucleophilic sites on DNA, leading to:
- DNA Damage : Induction of single-strand breaks and cross-linking.
- Mutagenesis : Alteration of base pairing during DNA replication.
- Carcinogenesis : Potentially initiating tumorigenesis through genetic mutations.
Mutagenic Properties
Research indicates that compounds related to this compound exhibit significant mutagenic effects. For instance, methyl methanesulfonate (MMS), a closely related compound, has been classified as a carcinogen due to its ability to induce mutations in various cell lines.
| Compound | Type | Mechanism | Reference |
|---|---|---|---|
| Methyl Methanesulfonate | Alkylating Agent | Induces DNA damage; known mutagen | |
| Ethyl Methanesulfonate | Alkylating Agent | Similar reactivity; used in genetic research | |
| 3-Fluoropropyl Methanesulfonate | Alkylating Agent | Different biological activity due to chain length |
Study 1: In Vivo Effects
A study involving the administration of MMS in mice showed that it resulted in significant tumor formation. Mice treated with MMS developed thymomas at a higher incidence than control groups, indicating its potent carcinogenic potential .
Study 2: Genetic Effects
In vitro studies demonstrated that this compound induces sister chromatid exchanges and chromosomal aberrations in mammalian cells. These findings align with the established effects of other alkylating agents .
Study 3: DNA Fragmentation
Research has shown that treatment with MMS leads to heat-labile DNA damage, which is not solely due to double-strand breaks but involves complex interactions within cellular repair mechanisms .
Q & A
Basic: What synthetic methodologies are recommended for preparing (2,2-Difluorocyclohexyl)methyl methanesulfonate with high purity?
Answer:
The synthesis typically involves esterification of the corresponding alcohol precursor with methanesulfonyl chloride under controlled conditions. Key steps include:
- Precursor Activation : React the cyclohexanol derivative (e.g., 2,2-difluorocyclohexanol) with methanesulfonyl chloride in an aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
- Base Selection : Use tertiary amines like triethylamine or pyridine to scavenge HCl, ensuring a pH >7 to prevent acid-catalyzed degradation .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity. Confirm purity via HPLC or NMR (e.g., absence of unreacted alcohol at δ 1.5–2.0 ppm) .
Basic: How can researchers ensure the structural integrity of this compound during synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Analysis : Verify the methanesulfonate group via characteristic singlet peaks at δ 3.0–3.3 ppm (CH3SO3) and fluorinated cyclohexyl protons at δ 4.5–5.0 ppm.
- Mass Spectrometry : Electrospray ionization (ESI) or GC-MS confirms the molecular ion peak (e.g., m/z 254.2 [M+H]+).
- HPLC Purity Check : Utilize a Zorbax SB-C18 column (150 × 4.6 mm, 3.5 µm) with UV detection at 210 nm; retention time consistency ensures no degradation .
Advanced: What analytical challenges arise when quantifying trace levels of this compound in complex matrices?
Answer:
Key challenges include:
- Matrix Interference : Co-eluting impurities in APIs or biological samples can mask the analyte. Mitigate via solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction (LLE) using ethyl acetate .
- Sensitivity Limits : Achieve sub-ppm detection using LC-MS/MS in MRM mode (e.g., transitions m/z 254 → 96 for quantification). Calibrate with standards spiked at 0.0025–0.3 µg/mL (R² ≥0.999) .
- Stability Issues : Store samples at ≤10°C and analyze within 5 hours to prevent hydrolysis of the sulfonate ester .
Advanced: How do regulatory guidelines inform the acceptable limits of methanesulfonate derivatives in pharmaceutical research?
Answer:
- EMA/FDA Thresholds : For genotoxic impurities like methanesulfonates, the permitted daily exposure (PDE) is calculated based on the TTC (Threshold of Toxicological Concern) . For example, if the API’s maximum daily dose is 1 g, the limit for this compound is ≤7.5 µg/g .
- Analytical Validation : Methods must meet ICH Q2(R1) criteria: specificity (no interference at analyte RT), accuracy (80–120% recovery), and precision (%RSD ≤10%) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for synthesis and handling.
- Spill Management : Absorb small spills with vermiculite; large spills require evacuation and neutralization with sodium bicarbonate.
- Waste Disposal : Collect in sealed containers labeled “halogenated organic waste” and incinerate at ≥1000°C to prevent environmental release .
Advanced: How can researchers reconcile discrepancies in dose-response models for methanesulfonate-induced genotoxicity?
Answer:
- Nonlinear Threshold Models : For compounds like methyl methanesulfonate, the Lutz model (p <0.05) may better fit micronucleus assay data than linear models, indicating a dose threshold below which genotoxicity is negligible. Validate via comet assay or Ames test at low doses (0.1–1 µg/mL) .
- Mechanistic Studies : Use DNA adduct quantification (e.g., LC-MS/MS) to correlate alkylation levels with mutagenic outcomes, resolving apparent contradictions between in vitro and in vivo results .
Advanced: What environmental monitoring strategies are effective for detecting this compound in aquatic systems?
Answer:
- Biosensors : Deploy lux-biosensors using Vibrio fischeri to detect alkylating agents via bioluminescence inhibition (EC50 ~10 µg/L).
- Microextraction Techniques : Combine solid-phase microextraction (SPME) with GC-MS for ppb-level detection in water samples.
- Ecotoxicology Profiling : Assess acute toxicity in Daphnia magna (48h LC50) and bioaccumulation potential using logP values (estimated ~2.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
